(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BAY-38-1315 is a small molecule drug developed by Bayer AG. It functions as a cholesteryl ester transfer protein inhibitor, targeting cardiovascular diseases and metabolic disorders such as atherosclerosis and hyperlipidemias . The compound was initially developed to explore its potential in reducing cardiovascular risks by inhibiting the transfer of cholesteryl esters between lipoproteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BAY-38-1315 involves the optimization of chromanol derivatives. The process includes several steps of chemical reactions, such as cyclization and substitution, to achieve the desired molecular structure . The chromanol derivative 19b, a highly potent cholesteryl ester transfer protein inhibitor, was developed through this synthetic route .
Industrial Production Methods: Chemical process optimization has furnished a robust synthesis for a kilogram-scale process, ensuring the compound’s production is feasible for clinical studies . The industrial production methods involve stringent reaction conditions to maintain the compound’s purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: BAY-38-1315 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups.
Substitution: Substitution reactions are used to introduce different substituents into the molecule, enhancing its pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of BAY-38-1315, each with unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
BAY-38-1315 exerts its effects by inhibiting the activity of cholesteryl ester transfer protein. This inhibition prevents the transfer of cholesteryl esters from high-density lipoproteins to very low-density lipoproteins, thereby reducing the levels of low-density lipoproteins in the bloodstream . The molecular targets and pathways involved include the regulation of reverse cholesterol transport and the modulation of lipid transfer among lipoprotein particles .
Similar Compounds:
BAY-19-4789: Another cholesteryl ester transfer protein inhibitor developed by Bayer AG.
Chromanol Derivative 19b: A highly potent cholesteryl ester transfer protein inhibitor with favorable pharmacokinetic properties.
Comparison: BAY-38-1315 is unique due to its specific molecular structure and its ability to inhibit cholesteryl ester transfer protein effectively. Compared to similar compounds, BAY-38-1315 has shown promising results in preclinical studies, making it a valuable candidate for further research and development .
Eigenschaften
Molekularformel |
C29H28F5NO |
---|---|
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol |
InChI |
InChI=1S/C29H28F5NO/c1-16(2)27-25(26(31)18-4-8-19(9-5-18)29(32,33)34)23(17-6-10-20(30)11-7-17)24-21(35-27)14-28(12-3-13-28)15-22(24)36/h4-11,16,22,26,36H,3,12-15H2,1-2H3/t22-,26-/m0/s1 |
InChI-Schlüssel |
HNPNOKPKJPAVPV-NVQXNPDNSA-N |
Isomerische SMILES |
CC(C)C1=NC2=C([C@H](CC3(C2)CCC3)O)C(=C1[C@H](C4=CC=C(C=C4)C(F)(F)F)F)C5=CC=C(C=C5)F |
Kanonische SMILES |
CC(C)C1=NC2=C(C(CC3(C2)CCC3)O)C(=C1C(C4=CC=C(C=C4)C(F)(F)F)F)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.